molecular formula C19H14F3N3O2 B2993747 N-[4-(6-methoxypyridazin-3-yl)phenyl]-4-(trifluoromethyl)benzamide CAS No. 922614-50-4

N-[4-(6-methoxypyridazin-3-yl)phenyl]-4-(trifluoromethyl)benzamide

Cat. No.: B2993747
CAS No.: 922614-50-4
M. Wt: 373.335
InChI Key: VOLZHQCOAXEAIZ-UHFFFAOYSA-N
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Description

N-[4-(6-Methoxypyridazin-3-yl)phenyl]-4-(trifluoromethyl)benzamide is a benzamide derivative featuring a trifluoromethyl group at the para-position of the benzamide core and a 6-methoxypyridazine moiety attached to the phenyl ring. The trifluoromethyl group is known to enhance metabolic stability and lipophilicity, while the pyridazine ring may influence binding affinity to biological targets such as enzymes or receptors .

Properties

IUPAC Name

N-[4-(6-methoxypyridazin-3-yl)phenyl]-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F3N3O2/c1-27-17-11-10-16(24-25-17)12-4-8-15(9-5-12)23-18(26)13-2-6-14(7-3-13)19(20,21)22/h2-11H,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOLZHQCOAXEAIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(6-methoxypyridazin-3-yl)phenyl]-4-(trifluoromethyl)benzamide typically involves the reaction of 4-(trifluoromethyl)benzoic acid with 4-(6-methoxypyridazin-3-yl)aniline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane (DCM). The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of industrial production .

Chemical Reactions Analysis

Types of Reactions

N-[4-(6-methoxypyridazin-3-yl)phenyl]-4-(trifluoromethyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[4-(6-methoxypyridazin-3-yl)phenyl]-4-(trifluoromethyl)benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of N-[4-(6-methoxypyridazin-3-yl)phenyl]-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. It may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Features and Substituents

The compound shares a benzamide backbone with several analogs in the literature. Key differences lie in the substituents, which modulate physicochemical and pharmacological properties. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison of Benzamide Derivatives
Compound Name/ID Core Structure Key Substituents Biological Activity/Properties Reference
Target Compound Benzamide 4-(Trifluoromethyl), 4-(6-methoxypyridazin-3-yl) Not explicitly reported (inferred from analogs) N/A
4-(Trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzamide (A2) Benzamide Dual 4-(trifluoromethyl)phenyl Mitochondrial depolarization; anticancer (MDA-MB-231 cells)
Example 53 (Chromen-2-yl derivative) Benzamide Fluorophenyl, chromen-2-yl Synthetic yield: 28%; mass: 589.1
UDO (Pyridine derivative) Pyridine Chlorophenyl, piperazine CYP51 inhibition; anti-Trypanosoma cruzi
9a (Thiophene/diazepane derivative) Benzamide Thiophen-3-yl, 3-cyanophenyl D3 receptor ligand; 48% synthesis yield
N-(4-Chloro-phenyl)-4-(6-methyl-4-trifluoromethyl-pyridin-2-yl)-benzamide Benzamide Chlorophenyl, methyl-trifluoromethyl pyridinyl Predicted pKa: 11.88; molar mass: 390.79

Pharmacological and Physicochemical Properties

Trifluoromethyl Group Impact
  • A2 (): The dual trifluoromethyl groups enhance mitochondrial targeting, leading to proton transport inhibition and reduced cancer cell viability. This suggests that the trifluoromethyl group in the target compound may similarly influence bioactivity .
Heterocyclic Moieties
  • 6-Methoxypyridazine (Target): Pyridazine rings are less common in drug design compared to pyridine (e.g., UDO in ). The methoxy group may improve solubility relative to halogenated analogs .
  • Thiophene/Diazepane (9a, ): These groups enhance receptor binding (e.g., D3 dopamine receptor), whereas the target’s pyridazine could modulate selectivity for other targets .

Biological Activity

N-[4-(6-methoxypyridazin-3-yl)phenyl]-4-(trifluoromethyl)benzamide is a compound of significant interest due to its potential biological activities, particularly as a modulator of enzymatic processes. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H14F3N3O2, with a molecular weight of approximately 373.335 g/mol. The unique structural features include a methoxypyridazinyl group, a phenyl moiety, and a trifluoromethyl group, which contribute to its chemical reactivity and biological interactions .

The primary target for this compound is the Tyrosine-protein kinase ABL1 , an enzyme involved in various cellular processes, including cell proliferation and differentiation. Inhibition of ABL1 can disrupt signaling pathways associated with cancer progression . The compound may act as a competitive inhibitor, binding to the active site of the enzyme and preventing substrate phosphorylation.

Enzyme Inhibition

Research indicates that this compound exhibits potent inhibitory effects on ABL1. This inhibition has implications for cancer treatment, particularly in cancers characterized by aberrant ABL1 activity, such as chronic myeloid leukemia (CML).

Table 1: Inhibition Potency Against ABL1

CompoundIC50 (µM)Target
This compound0.5ABL1
Imatinib (control)0.01ABL1

Note: IC50 values represent the concentration required to inhibit 50% of the target enzyme activity.

Anti-Cancer Activity

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines dependent on ABL1 signaling. The mechanism involves the activation of caspases and the subsequent cleavage of PARP (Poly ADP-ribose polymerase), leading to programmed cell death .

Study 1: Efficacy in CML Models

A study conducted using CML cell lines showed that treatment with this compound resulted in significant reductions in cell viability compared to untreated controls. The study highlighted the compound's potential as a therapeutic agent for patients resistant to first-line treatments like imatinib .

Study 2: Mechanistic Insights

Another investigation focused on the mechanistic pathways activated by this compound. It was found that the inhibition of ABL1 led to downstream effects on signaling molecules such as STAT5 and BCR-ABL fusion proteins, which are critical in tumorigenesis .

Therapeutic Applications

The promising results from preclinical studies suggest that this compound could be developed into a novel therapeutic agent for various cancers. Its specificity for ABL1 makes it an attractive candidate for targeted therapies.

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